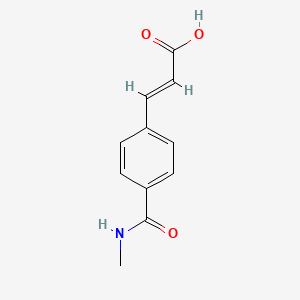

4-(Methylcarbamoyl)cinnamic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

While specific chemical reactions involving 4-(Methylcarbamoyl)cinnamic acid are not detailed in the search results, cinnamic acid derivatives have been studied for their reactivity. For instance, cinnamic acids in the metabolic systems of plants and microorganisms are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . Another study reported that recombinant GbC4H protein catalyzes the conversion of trans-cinnamic acid to p-coumaric acid .

Applications De Recherche Scientifique

Anticancer Properties : Cinnamic acid derivatives have been explored for their anticancer potential. They have shown efficacy as traditional and synthetic antitumor agents, with significant interest in their antitumor effects in recent decades (De, Baltas, & Bedos-Belval, 2011).

Antioxidant and Antimicrobial Activities : These derivatives possess antioxidant, antimicrobial, and anti-cancer activities, making them valuable in food and cosmetic industries. The degree of substitution in cinnamic acid derivatives influences their antioxidant activity (Skalková & Csomorová, 2016).

Anti-Inflammatory and Cytotoxic Properties : Cinnamic acids exhibit anti-inflammatory and cytotoxic properties. Their derivatives have shown promising results in various antioxidant assays and low antitumor activity in some cell lines (Pontiki et al., 2014).

Catalytic Applications in Synthesis : Novel, mild, and biological-based nano organocatalysts with urea moiety have been synthesized, demonstrating potential industrial applications in the synthesis of cinnamic acid derivatives (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Effects on Plant Growth : Cinnamic acid has shown to influence seed germination and plant root growth, affecting metabolic processes like lignin production in plants (Salvador et al., 2013).

Protein Kinase Inhibitors : Cinnamic acid derivatives have been used in designing inhibitors of oncogenic protein kinases, contributing to cancer treatments (Mielecki & Lesyng, 2016).

Enhanced Biological Efficacy : The structural composition of cinnamic acid allows modification with various compounds, resulting in bioactive agents with enhanced efficacy in treating numerous diseases including cancer, bacterial infections, and neurological disorders (Ruwizhi & Aderibigbe, 2020).

Safety and Hazards

Orientations Futures

Cinnamic acid derivatives have been reported to play a significant role in treating various conditions such as cancer, bacterial infections, diabetes, and neurological disorders . Therefore, the development of new cinnamic acid derivatives like 4-(Methylcarbamoyl)cinnamic acid could be a promising direction for future research in the field of medicinal chemistry.

Propriétés

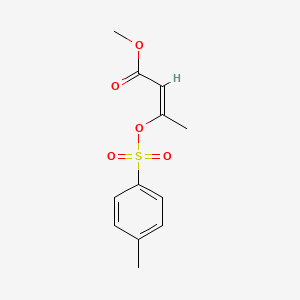

IUPAC Name |

(E)-3-[4-(methylcarbamoyl)phenyl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-11(15)9-5-2-8(3-6-9)4-7-10(13)14/h2-7H,1H3,(H,12,15)(H,13,14)/b7-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKEHKMLPTJFE-QPJJXVBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)C1=CC=C(C=C1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.